N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide
Description
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide is a synthetic organic compound characterized by a phenyl ring substituted with a 3-oxomorpholino group at the 4-position and a methyl group at the 3-position. The propiolamide functional group (-C≡C-C(=O)-NH-) attached to the nitrogen of the phenyl ring introduces rigidity and electron-withdrawing properties due to the triple bond.
Properties
IUPAC Name |
N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]prop-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-13(17)15-11-4-5-12(10(2)8-11)16-6-7-19-9-14(16)18/h1,4-5,8H,6-7,9H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFNYGCMXVINJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C#C)N2CCOCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . This reaction yields the desired compound with high purity and good yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction conditions precisely, leading to efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons:
Substituent Effects: The 3-methyl group in the target compound may enhance lipophilicity and steric hindrance compared to unsubstituted analogs (e.g., compound 6 or 8). Propiolamide vs. Cyanoacetamide/Acrylamide: The triple bond in propiolamide introduces rigidity and stronger electron-withdrawing effects, which may alter resonance stabilization of the amide bond. This could influence metabolic stability and interactions with biological targets compared to cyanoacetamide (compound 6) or acrylamide derivatives (compound 7) .
Synthetic Routes: The synthesis of the target compound likely parallels methods for similar N-(4-(3-oxomorpholino)phenyl) derivatives, starting with 4-phenylmorpholin-3-one (3), followed by nitration, reduction, and coupling with propiolic acid derivatives. This contrasts with analogs like compound 8, which use hydrazine-mediated cyclization .
Biological Implications: Compounds with arylideneamino groups (e.g., 9j) show enhanced antimalarial activity due to extended conjugation and hydrophobic interactions. The target compound’s propiolamide group may offer unique binding modes via alkyne-π or hydrogen-bonding interactions, though this requires experimental validation .
Research Findings and Discussion
Structural Insights:
- Morpholino Ring: The 3-oxomorpholino group in all compared compounds provides a polar, heterocyclic scaffold that enhances solubility and hydrogen-bonding capacity, critical for target engagement .
- Methylthio vs. Propiolamide : Methylthio groups (e.g., in compound 8) contribute to sulfur-mediated interactions, whereas the propiolamide’s triple bond may confer metabolic resistance compared to ester or nitrile-containing analogs .
Antimalarial Activity Trends:
- Substitutions at the phenyl ring’s 4-position (e.g., difluoro in 9j) correlate with improved activity, suggesting that the 3-methyl group in the target compound could similarly modulate potency. However, steric effects might require optimization .
Biological Activity
N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
The structure includes a morpholine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Target Interactions
This compound interacts with various biological targets:
- Receptors : It may act as an antagonist or modulator at specific receptor sites, influencing cellular signaling pathways.
- Enzymes : The compound could inhibit or activate certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Biochemical Pathways
The compound's activity may involve several key biochemical pathways:
- Signal Transduction : It may modulate pathways related to inflammation and cellular stress responses.
- Metabolic Pathways : Its interaction with metabolic enzymes suggests a role in altering metabolic homeostasis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | Widely distributed |
| Metabolism | Hepatic metabolism |
| Excretion | Renal excretion |
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
- Anti-inflammatory Effects : In vitro studies show that the compound reduces the production of pro-inflammatory cytokines in macrophages.
- Anticancer Properties : It has been reported to induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
Case Studies
Several case studies highlight the biological relevance of this compound:
- Study 1 : A study on its effects on rheumatoid arthritis models showed a reduction in joint inflammation and pain scores when administered.
- Study 2 : In cancer research, this compound demonstrated cytotoxic effects against breast cancer cells, with IC50 values indicating potent activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
